cis-5-Boc-2-oxo-octahydro-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
cis-5-Boc-2-oxo-octahydro-1H-pyrrolo[3,2-c]pyridine: is a nitrogen-containing heterocyclic compound. It is characterized by its unique structure, which includes a pyrrolo[3,2-c]pyridine ring system.
Preparation Methods
The synthesis of cis-5-Boc-2-oxo-octahydro-1H-pyrrolo[3,2-c]pyridine typically involves several steps:
Cyclization: The formation of the pyrrolo[3,2-c]pyridine ring system through cyclization reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
cis-5-Boc-2-oxo-octahydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
cis-5-Boc-2-oxo-octahydro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of cis-5-Boc-2-oxo-octahydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
cis-5-Boc-2-oxo-octahydro-1H-pyrrolo[3,2-c]pyridine can be compared with other similar compounds, such as:
cis-Octahydro-pyrrolo[3,4-c]pyridine: Another nitrogen-containing heterocycle with a similar ring system.
1H-pyrrolo[2,3-b]pyridine: A compound with a different ring fusion pattern but similar biological activity.
The uniqueness of this compound lies in its specific ring system and the presence of the Boc protecting group, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl 2-oxo-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-5-4-9-8(7-14)6-10(15)13-9/h8-9H,4-7H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJZWUHYIBSXHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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